(S)-3-(Boc-氨基)-2-氟丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

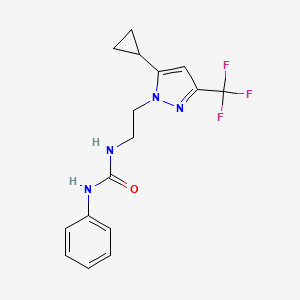

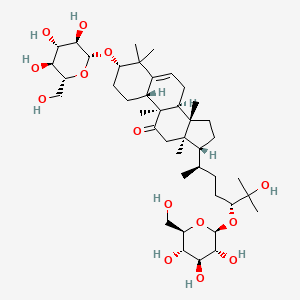

“(S)-3-(Boc-amino)-2-fluoropropanoic Acid” is a compound that involves the use of a Boc (tert-butoxycarbonyl) protecting group . The Boc group is commonly used in peptide synthesis to protect the terminal amine of the peptide . This compound also involves a fluorine atom, which can be significant in the synthesis of peptides and a wide range of other molecules .

Synthesis Analysis

The synthesis of this compound likely involves the use of Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base to add the Boc groups to the amino acids . Amino acid fluorides are viable tools for the synthesis of peptides, peptidomimetics, and enantiopure heterocycles .Molecular Structure Analysis

The molecular structure of this compound involves an amino acid with a Boc protecting group and a fluorine atom. The Boc group protects the terminal amine of the peptide during synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely involve the addition of the Boc group to the amino acid using Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The use of amino acid fluorides in the synthesis of peptides and other molecules is also significant .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by the amino acid, the Boc protecting group, and the fluorine atom. Amino acid composition analysis can qualitatively and quantitatively determine the amino acid composition in a sample .科学研究应用

氟代氨基酸和肽的合成

新型氟代氨基酸(如(S)-3-(Boc-氨基)-2-氟丙酸)合成方法的开发促进了对其在肽结构和功能中作用的探索。这些氨基酸由于其独特的性质(包括增强的代谢稳定性和改变的生物活性)而充当药物化学中的重要组成部分。例如,N-Boc-保护的3-氟脯氨酸衍生物的合成已被探索用于研究脯氨酰肽键的顺式/反式异构化,突出了它们在探测蛋白质折叠和稳定性方面的用途 (Demange 等人,2001)。

β-肽的研究

衍生自(S)-3-(Boc-氨基)-2-氟丙酸的β-肽的制备和结构分析表明,这些肽不符合以前已知的β-肽的二级结构模式。这项研究为具有独特结构和功能特性的肽模拟物的设计开辟了新途径 (Seebach 等人,1998)。

折叠肽β-折叠层的开发

由(S)-3-(Boc-氨基)-2-氟丙酸的衍生物合成的氟代芳基取代的α,β2,3-肽因其形成稳定的反平行β-折叠层结构的能力而受到研究。这些结构因其在调节蛋白质-蛋白质相互作用中的潜在应用而受到关注,为开发新的治疗剂提供了途径 (Bucci 等人,2019)。

肽反应性和结构的探索

对氟代环氨基酸(如1-Boc-3-氟氮杂环丁烷-3-羧酸)的合成和反应性的研究揭示了它们作为新型肽和肽模拟物设计中多用途构建模块的潜力。这些化合物对于探索氟化对肽反应性、稳定性和构象的影响非常有价值 (Van Hende 等人,2009)。

氟代氨基酸的对映选择性制备

3-氨基-2-氟羧酸衍生物的对映选择性制备证明了(S)-3-(Boc-氨基)-2-氟丙酸在生成具有特定立体化学构型的氨基酸中的重要性。这些衍生物已成功整合到各种肽中,展示了氟代氨基酸在影响肽结构和功能中的作用 (Yoshinari 等人,2011)。

作用机制

Target of Action

The primary target of (S)-3-(Boc-amino)-2-fluoropropanoic Acid is the amino group in various biochemical reactions . The compound is commonly used in the synthesis of peptides , where it acts as a protecting group for the amino groups .

Mode of Action

The compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (t-Boc or simply Boc) is preferred due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The biochemical pathway primarily affected by (S)-3-(Boc-amino)-2-fluoropropanoic Acid is the synthesis of peptides . The compound acts as a protecting group for the amino groups, allowing for transformations of other functional groups without interference from the amino groups . This is particularly important in reactions where amines, being good nucleophiles and strong bases, could otherwise react .

Pharmacokinetics

The pharmacokinetics of (S)-3-(Boc-amino)-2-fluoropropanoic Acid are largely determined by its role as a protecting group in peptide synthesis The boc group is typically very easy to remove, often achieved with a strong acid such as trifluoracetic acid (tfa), suggesting it may have a relatively short half-life in biological systems .

Result of Action

The primary result of the action of (S)-3-(Boc-amino)-2-fluoropropanoic Acid is the protection of amino groups during the synthesis of peptides . This allows for the selective transformation of other functional groups without interference from the amino groups . Once the desired transformations have been completed, the Boc group can be easily removed, leaving the amino group intact .

Action Environment

The action of (S)-3-(Boc-amino)-2-fluoropropanoic Acid can be influenced by various environmental factors. For instance, the presence of a strong acid such as TFA is required for the removal of the Boc group . Additionally, the reaction is typically performed at high temperatures using a thermally stable ionic liquid . The ionic liquid has low viscosity, high thermal stability, and demonstrates a beneficial effect .

未来方向

属性

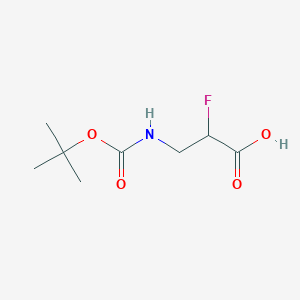

IUPAC Name |

2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUCZGVVXISNFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)

![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)